molecular formula C11H16N2OS B7568710 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine

3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine

Cat. No. B7568710
M. Wt: 224.32 g/mol
InChI Key: LQZTUGZPFWLZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(4-mercapto-4H-1,2,4-triazol-3-yl)pyridin-3-amine and has the molecular formula C8H9N3OS.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine involves the inhibition of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine have been studied extensively in vitro and in vivo. It has been found to exhibit potent anti-proliferative and anti-tumor activity in various cancer cell lines. Additionally, it has been found to induce apoptosis or programmed cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine is its potent inhibitory activity against tyrosine kinases, which makes it a promising candidate for the development of anti-cancer drugs. However, its limitations include its low solubility in water and its potential toxicity to normal cells.

Future Directions

The future directions for the research on 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine include the development of more efficient and selective inhibitors of tyrosine kinases, which can be used as anti-cancer drugs. Additionally, the compound can be further modified to improve its solubility and reduce its toxicity to normal cells. The potential applications of this compound in other fields such as agriculture and material science can also be explored.

Synthesis Methods

The synthesis of 3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine involves the reaction of 3-chloro-2-pyridinamine with 4-mercapto-1,2,4-triazole in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a specific temperature and pressure.

Scientific Research Applications

3-(Oxan-4-ylsulfanylmethyl)pyridin-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development of cancer.

properties

IUPAC Name

3-(oxan-4-ylsulfanylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-11-9(2-1-5-13-11)8-15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-8H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZTUGZPFWLZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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